molecular formula C19H17NO2S2 B2674965 (Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one CAS No. 302823-98-9

(Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one

Cat. No.: B2674965
CAS No.: 302823-98-9
M. Wt: 355.47
InChI Key: BMHOOJHSGRIFNX-LGMDPLHJSA-N
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Description

(Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thioxothiazolidinone core, which is a sulfur-containing heterocycle, and is substituted with a methoxybenzylidene and a phenethyl group. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with 3-phenethyl-2-thioxothiazolidin-4-one under basic conditions. A common method includes the use of sodium hydroxide (NaOH) as a base in a solvent such as ethanol or methanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thioxothiazolidinone ring, where nucleophiles such as amines or thiols replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Thioethers or amines.

Scientific Research Applications

(Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit the enzyme VEGFR-2, which is involved in angiogenesis and cancer cell growth . The compound’s thioxothiazolidinone core is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one is unique due to its thioxothiazolidinone core, which imparts specific chemical reactivity and biological activity

Properties

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S2/c1-22-16-9-7-15(8-10-16)13-17-18(21)20(19(23)24-17)12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHOOJHSGRIFNX-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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